![molecular formula C12H24O2 B12641787 [(2S)-2-methylbutyl] heptanoate CAS No. 55195-33-0](/img/structure/B12641787.png)
[(2S)-2-methylbutyl] heptanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is an ester formed from heptanoic acid and 2-methylbutanol. Esters like [(2S)-2-methylbutyl] heptanoate are known for their pleasant odors and are often used in the fragrance and flavor industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-2-methylbutyl] heptanoate typically involves the esterification reaction between heptanoic acid and 2-methylbutanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion . The general reaction is as follows:
Heptanoic acid+2-methylbutanolH2SO4[(2S)-2-methylbutyl] heptanoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the ester. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process .
化学反応の分析
Types of Reactions
[(2S)-2-methylbutyl] heptanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to heptanoic acid and 2-methylbutanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products Formed
Hydrolysis: Heptanoic acid and 2-methylbutanol.
Reduction: Heptanol and 2-methylbutanol.
Transesterification: New ester and alcohol.
科学的研究の応用
[(2S)-2-methylbutyl] heptanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various active pharmaceutical ingredients.
Industry: Utilized in the fragrance and flavor industries for its pleasant odor and as a solvent in various chemical processes
作用機序
The mechanism by which [(2S)-2-methylbutyl] heptanoate exerts its effects depends on the specific application. In biological systems, esters like this compound can interact with cell membranes, altering their permeability and affecting cellular processes. The ester can also be hydrolyzed by esterases, releasing the parent alcohol and acid, which may have their own biological activities .
類似化合物との比較
[(2S)-2-methylbutyl] heptanoate can be compared with other esters of heptanoic acid, such as:
Ethyl heptanoate: Similar ester with ethyl group instead of 2-methylbutyl group.
Methyl heptanoate: Ester with a methyl group.
Butyl heptanoate: Ester with a butyl group.
These esters share similar chemical properties but differ in their physical properties, such as boiling points and solubility, due to the different alkyl groups attached to the ester functional group .
Conclusion
This compound is a versatile ester with applications in various fields, including chemistry, biology, medicine, and industry
特性
CAS番号 |
55195-33-0 |
|---|---|
分子式 |
C12H24O2 |
分子量 |
200.32 g/mol |
IUPAC名 |
[(2S)-2-methylbutyl] heptanoate |
InChI |
InChI=1S/C12H24O2/c1-4-6-7-8-9-12(13)14-10-11(3)5-2/h11H,4-10H2,1-3H3/t11-/m0/s1 |
InChIキー |
NEYFHTHRJVQMPA-NSHDSACASA-N |
異性体SMILES |
CCCCCCC(=O)OC[C@@H](C)CC |
正規SMILES |
CCCCCCC(=O)OCC(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



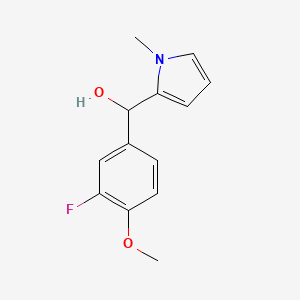
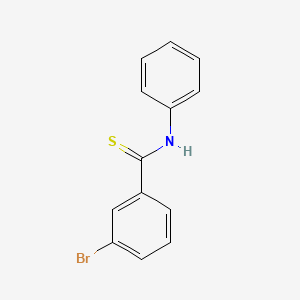
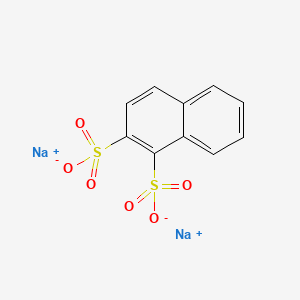

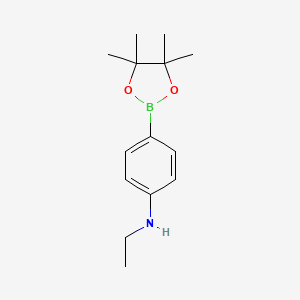
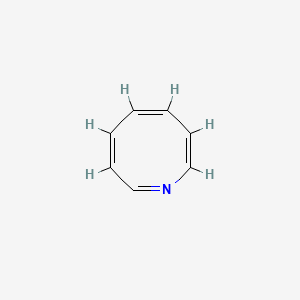
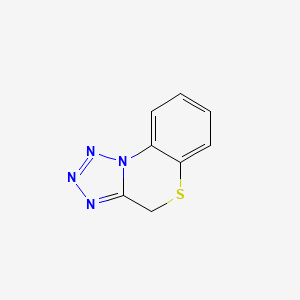

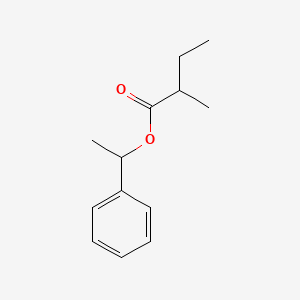
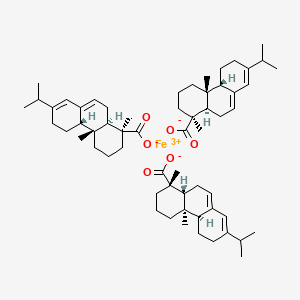
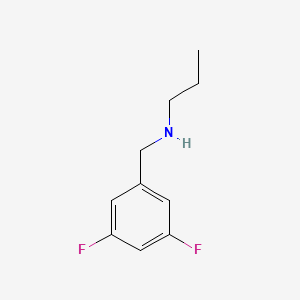
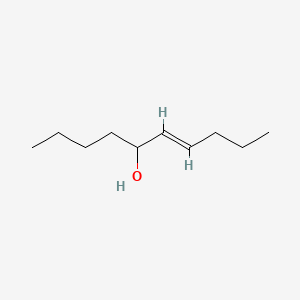
![2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12641807.png)
